4-({[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID
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Overview
Description
4-({[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID is a complex organic compound that features a benzoic acid core with a difluoroanilino carbonyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID typically involves multiple steps, starting with the preparation of the difluoroaniline derivative. This is followed by the formation of the carbonyl group and its subsequent attachment to the benzoic acid moiety. Common reagents used in these reactions include thionyl chloride (SOCl₂) for the formation of acid chlorides and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of environmentally benign reagents and solvents is also a consideration in industrial settings to minimize waste and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
4-({[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for nucleophilic substitution typically involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
Chemistry
In chemistry, 4-({[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmaceutical agent. Its difluoroanilino group is of particular interest due to its ability to interact with biological targets, potentially leading to the development of new drugs .
Medicine
In medicine, derivatives of this compound are being explored for their anti-inflammatory and anticancer properties. The presence of the difluoroanilino group enhances its ability to bind to specific enzymes and receptors, making it a promising candidate for drug development .
Industry
In industrial applications, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for use in high-performance materials .
Mechanism of Action
The mechanism of action of 4-({[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroanilino group plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity. This leads to the modulation of various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,4-DIFLUOROANILINO)CARBONYL]PHENYL-N,N-DIMETHYLSULFAMATE
- 4-Hydroxy-2-quinolones
- Pyrrole derivatives
Uniqueness
4-({[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoroanilino group, in particular, sets it apart from other similar compounds, enhancing its potential for various applications .
Properties
IUPAC Name |
4-[[(2,4-difluorophenyl)carbamoylamino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O3/c16-11-5-6-13(12(17)7-11)19-15(22)18-8-9-1-3-10(4-2-9)14(20)21/h1-7H,8H2,(H,20,21)(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGDOCXLPLHMBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NC2=C(C=C(C=C2)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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